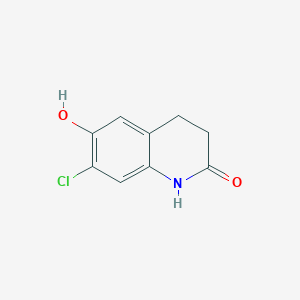
7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-boiling solvents and specific catalysts can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It has been found to inhibit monoamine oxidase A (MAO-A) with an IC50 value of 183 μM, while having no effect on monoamine oxidase B (MAO-B). This inhibition can affect neurotransmitter levels in the brain, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
7-Hydroxy-3,4-dihydro-1H-quinolin-2-one: This compound is similar in structure but lacks the chlorine atom at the 7-position.
4-Hydroxy-2-quinolone: Another quinoline derivative with hydroxyl and carbonyl groups at different positions.
Ciprofloxacin: A well-known quinolone antibiotic with a different substitution pattern.
Uniqueness: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom at the 7-position can influence its interaction with biological targets and its overall pharmacokinetic properties .
Propiedades
Fórmula molecular |
C9H8ClNO2 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8ClNO2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2H2,(H,11,13) |
Clave InChI |
PGELSTZGLOUUBN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=CC(=C(C=C21)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


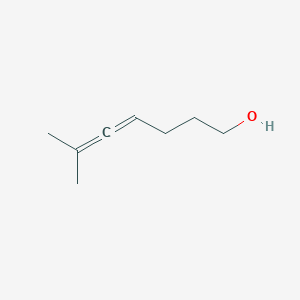

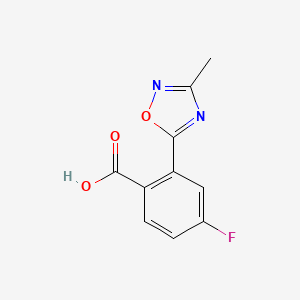
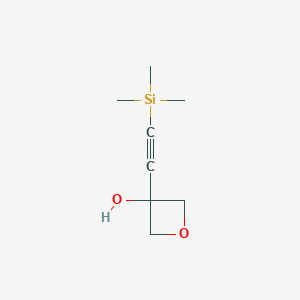
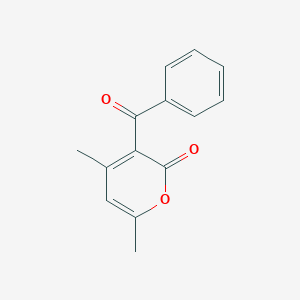
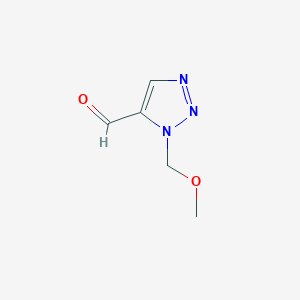

![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
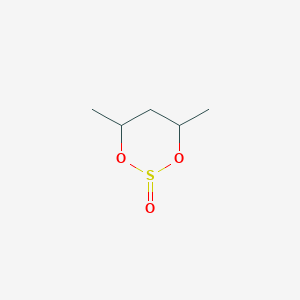

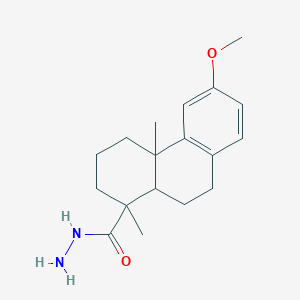
![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
